

The Pharmacokinetics and Bioavailability of Codeine Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Codeine monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **codeine monohydrate**, a widely used opioid analgesic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed data and methodologies.

Introduction

Codeine, or 3-methylmorphine, is an opiate used for its analgesic, antitussive, and antidiarrheal properties.^[1] It is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.^[2] Understanding the pharmacokinetic profile of codeine is crucial for optimizing its therapeutic use and minimizing adverse effects, particularly given the significant interindividual variability in its metabolism.

Pharmacokinetic Profile

The disposition of codeine in the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, codeine is well absorbed from the gastrointestinal tract, with an estimated bioavailability of approximately 60%.^[1] Peak plasma concentrations (C_{max}) are

typically reached within 1 to 2 hours (T_{max}).^{[3][4]} Food has not been shown to have a significant effect on the bioavailability of codeine.^[5]

Distribution

Codeine is widely distributed throughout the body. The in vivo protein binding of codeine is approximately 56%.^[6] Its metabolites also exhibit plasma protein binding, with codeine-6-glucuronide at 34%, morphine at 46.5%, and morphine-6-glucuronide at 36.7%.^[6]

Metabolism

The metabolism of codeine is complex and primarily occurs in the liver via several enzymatic pathways. The main routes of metabolism are:

- Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.^[7]
- O-demethylation: A clinically significant pathway, mediated by the cytochrome P450 enzyme CYP2D6, converts about 0-15% of codeine to morphine, its primary active metabolite.^[7] The genetic polymorphism of CYP2D6 leads to significant variability in morphine formation and, consequently, the analgesic response. Individuals can be classified as ultrarapid, extensive, intermediate, or poor metabolizers.^[1]
- N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to norcodeine.^[7]

Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.

^[7]

Excretion

Codeine and its metabolites are primarily excreted in the urine.^[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for codeine and its major metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Codeine in Healthy Volunteers after a Single Oral Dose

Dose (mg)	Formulation	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t _{1/2} (hr)	Reference
15	Tablet	33.7 ± 11.1	1.0 (0.5-2.0)	167 ± 46.9	2.9 ± 0.8	[5]
30	Tablet	61.3 ± 15.9	1.0 (0.5-3.0)	321 ± 80.5	3.0 ± 0.7	[5]
60	Tablet	120 ± 32.7	1.0 (0.5-3.0)	647 ± 178	3.3 ± 0.9	[5]
60	Tablet	225 ± 97	1.4 ± 1.0	779 ± 234	2.8 ± 0.3	[8]
30 (phosphate)	Solution	-	-	-	1.47 ± 0.32	[6]
25	Solution	-	1-2	-	-	[3]
50	Solution	-	1-2	-	-	[3]

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

Table 2: Pharmacokinetic Parameters of Codeine Metabolites in Healthy Volunteers

Metabolite	Dose of Codeine (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t½ (hr)	Reference
Morphine	15 (tablet, steady state)	1.9 ± 0.9	1.0 (0.5-2.0)	5.3 ± 2.6	-	[5]
Morphine-3-Glucuronide	15 (tablet, steady state)	39.5 ± 20.0	1.5 (0.5-4.0)	168 ± 91.1	-	[5]
Morphine-6-Glucuronide	15 (tablet, steady state)	6.0 ± 3.0	2.0 (1.0-4.0)	26.6 ± 14.7	-	[5]
Codeine-6- Glucuronide (phosphate , solution)	30	-	-	~10x Codeine AUC	2.75 ± 0.79	[6]

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

Experimental Protocols

This section details the methodologies employed in pharmacokinetic studies of codeine.

Bioavailability Study Protocol

A typical bioavailability study for an oral codeine formulation involves a single-dose, randomized, crossover design in healthy adult volunteers under fasting conditions.[5][9]

- Subjects: A sufficient number of healthy male and/or female volunteers are recruited after obtaining informed consent.
- Study Design: A two-period, two-treatment crossover design is common, where subjects receive the test formulation and a reference formulation in a randomized sequence,

separated by a washout period of at least one week.[9]

- Dosing: A single oral dose of codeine is administered.
- Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at predefined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[10]
- Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
- Pharmacokinetic Analysis: Plasma concentrations of codeine and its metabolites are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t_{1/2}) are calculated using non-compartmental methods.

Analytical Methods

A common method for the quantification of codeine and its metabolites involves reversed-phase HPLC.

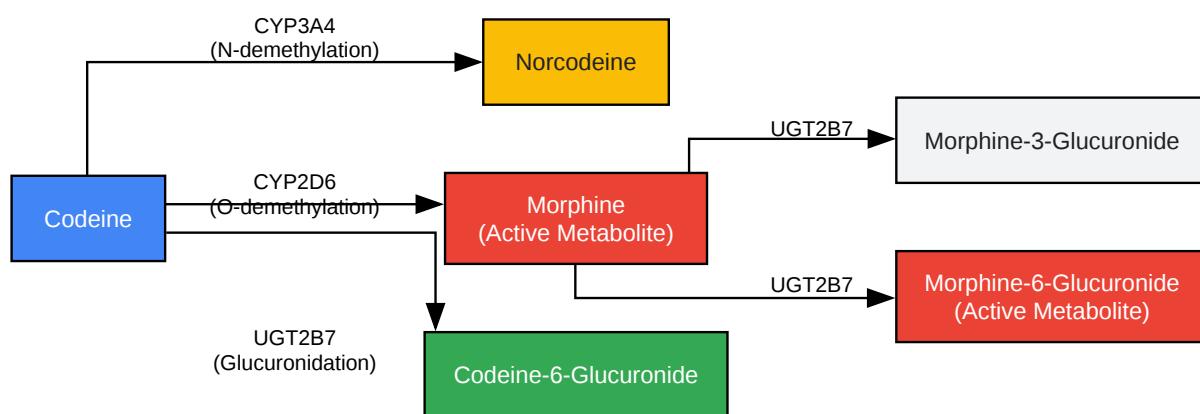
- Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analytes from plasma. C18 or mixed-mode cation exchange cartridges can be employed.[11][12]
- Chromatographic Separation:
 - Column: A reversed-phase column, such as a C8 or C18, is used for separation.[11][13]
 - Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[11]
- Detection:
 - UV Detection: Codeine and some of its metabolites can be detected by UV absorbance, typically around 214 nm or 281 nm.[11][14]
 - Electrochemical Detection: For enhanced sensitivity, particularly for morphine and its metabolites, electrochemical detection can be utilized.[11]

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of codeine and its metabolites.

- **Sample Preparation:** Sample preparation can involve liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[15][16]
- **Chromatographic Separation:** A C18 reversed-phase column with a gradient elution using a mobile phase of methanol and a formic acid solution is a common setup.[16]
- **Mass Spectrometric Detection:** Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
 - Codeine: m/z 300.4 → 215.2[16]
 - Morphine: m/z 286.2 → 152.0[16]
 - Morphine-3-Glucuronide and Morphine-6-Glucuronide: m/z 462.2 → 286.2[16]

Mandatory Visualizations

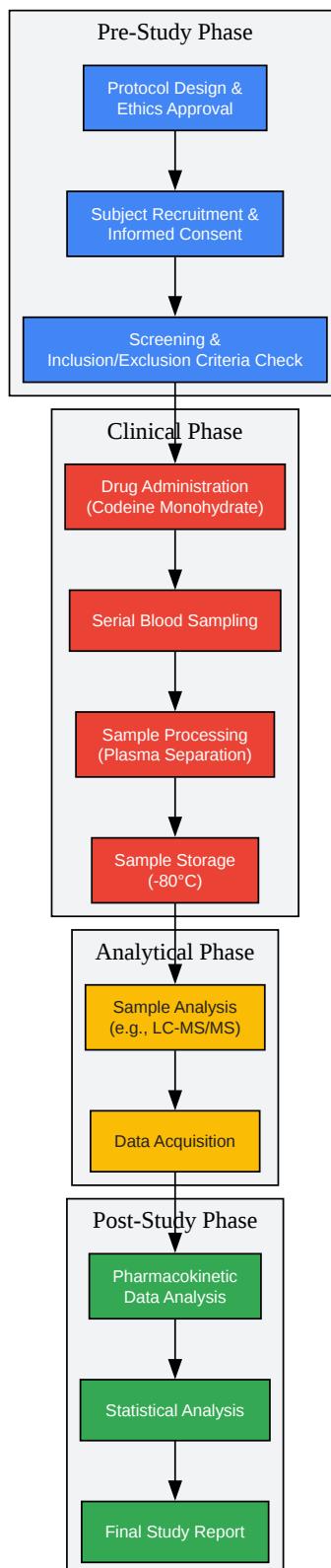
Signaling Pathways



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Caption: Metabolic pathway of codeine.

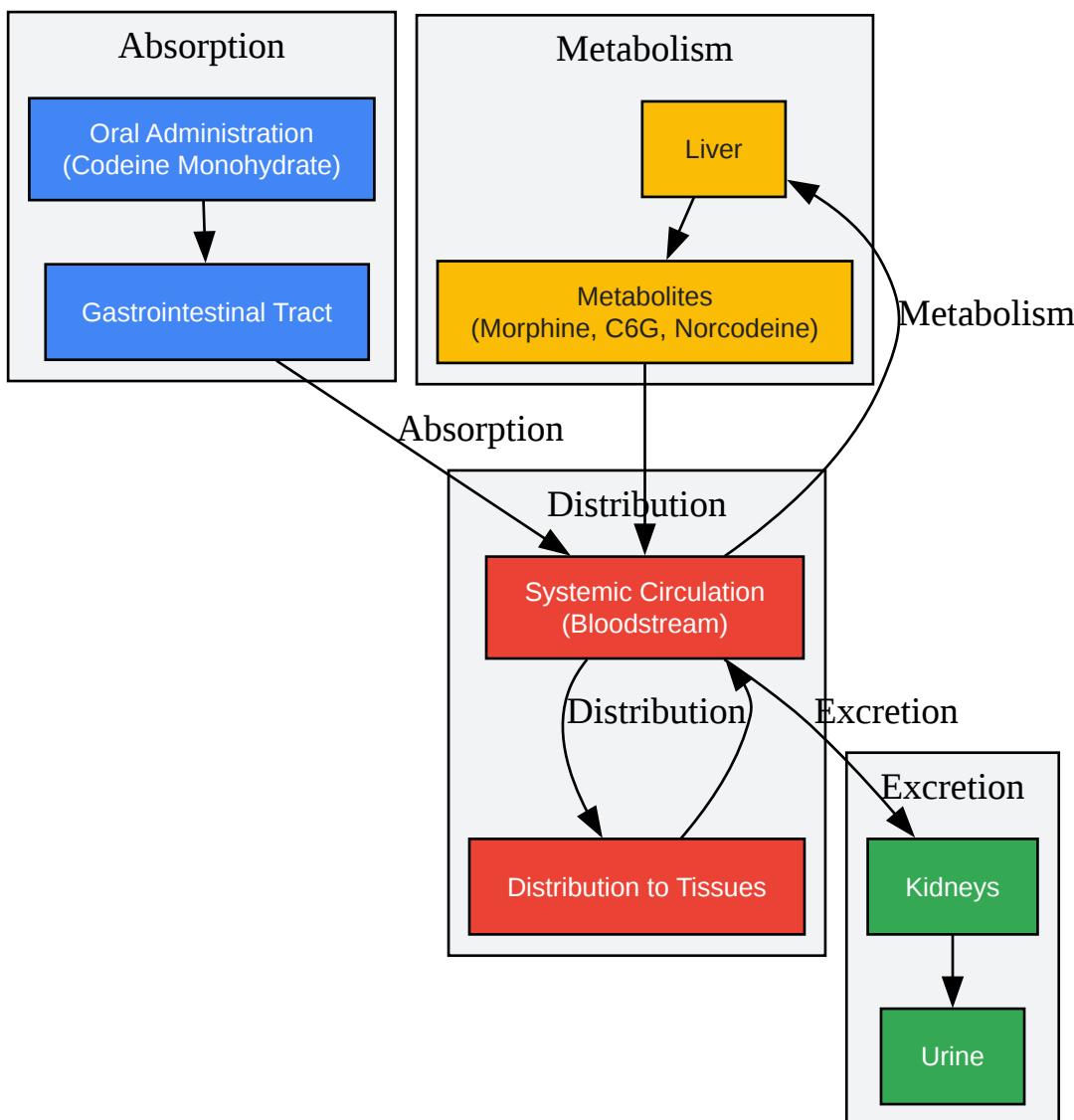
Experimental Workflows



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Caption: Workflow of a typical pharmacokinetic study.

Logical Relationships



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Caption: ADME pathway of codeine in the body.

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